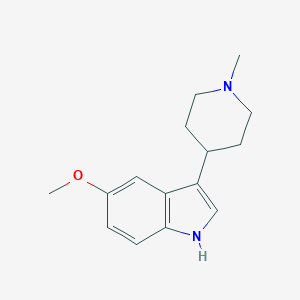

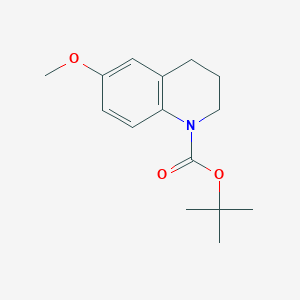

5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole

Vue d'ensemble

Description

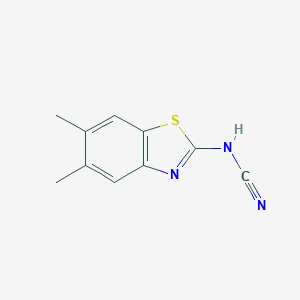

5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole is a compound belonging to the class of indole derivatives, known for their significance in various chemical and pharmacological contexts.

Synthesis Analysis

- Novel methods for synthesizing indole derivatives, including those similar to 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, involve approaches based on 1-hydroxyindole chemistry. These methods enable the preparation of various substituted indole derivatives (Somei, Yamada, & Yamamura, 1998).

Molecular Structure Analysis

- The molecular structure of indole derivatives, including those akin to 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, has been examined through spectroscopic methods like FT-IR, FT-Raman, and NMR. These studies help in understanding the optimized geometry and inter/intra-molecular interactions of such compounds (Haress et al., 2016).

Chemical Reactions and Properties

- Research on indole derivatives often focuses on understanding their reactivity and potential for forming new compounds, particularly through reactions like esterification and methoxylation (Saito & Kikugawa, 1979).

Physical Properties Analysis

- The physical properties of indole derivatives, such as 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, are often characterized using techniques like X-ray diffraction. This provides insights into aspects like crystal structure, which can differ significantly from related compounds (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).

Chemical Properties Analysis

- Analysis of chemical properties, such as spectroscopic profiling and computational studies, reveals the electronic and bonding nature of indole derivatives. Studies often focus on aspects like the HOMO-LUMO energy distribution and natural bond orbital (NBO) analysis to understand the chemical behavior of these molecules (Almutairi et al., 2017).

Applications De Recherche Scientifique

Potential Treatment for Cognitive Disorders

A novel series of 3-(piperazinylmethyl) indole derivatives, including a variant of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, has been identified as a candidate for treating cognitive disorders. This compound exhibits high affinity and selectivity for the 5-HT6 receptor, making it a promising option for cognitive improvement (Nirogi et al., 2017).

α₁-Adrenoceptor Ligands

Research on analogs of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole has led to the discovery of high-affinity α₁-adrenoceptor ligands. These compounds demonstrate significant selectivity and potential as positron emission tomography (PET) ligands, which could be beneficial in various diagnostic and therapeutic applications (Jørgensen et al., 2013).

Leukotriene Synthesis Inhibition

A derivative of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole has been identified as a potent inhibitor of 5-lipoxygenase-activating protein leukotriene synthesis. This compound shows promise in treating conditions like asthma and other inflammatory disorders (Hutchinson et al., 2009).

Antimicrobial Potential

Indole derivatives, including those related to 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, have shown potential as antimicrobial agents. This opens up avenues for developing new treatments against resistant microbial strains (Kalshetty et al., 2012).

Propriétés

IUPAC Name |

5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-17-7-5-11(6-8-17)14-10-16-15-4-3-12(18-2)9-13(14)15/h3-4,9-11,16H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDWMZWOWRKIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464089 | |

| Record name | 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |

CAS RN |

111963-87-2 | |

| Record name | 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

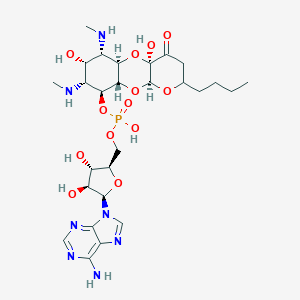

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)